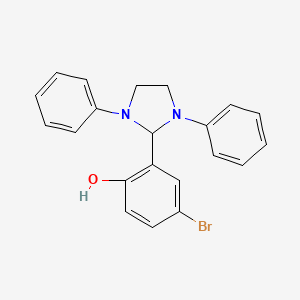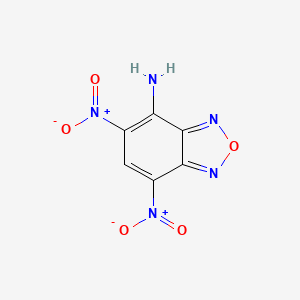![molecular formula C24H19N3O3 B5380554 2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5380554.png)
2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, commonly known as ENQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
ENQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ENQ has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, ENQ has been used as a fluorescent probe for the detection of proteins and nucleic acids. In material science, ENQ has been utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of ENQ is not fully understood. However, it has been proposed that ENQ exerts its biological activities through the inhibition of various enzymes and proteins. For example, ENQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. ENQ has also been reported to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is required for the replication of the HIV virus.
Biochemical and Physiological Effects:
ENQ has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that ENQ induces apoptosis (programmed cell death) in cancer cells, inhibits viral replication, and exhibits antibacterial activity. In vivo studies have shown that ENQ can cross the blood-brain barrier and has neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ENQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for long-term storage. However, ENQ has some limitations. It is a highly toxic compound and requires careful handling. It is also relatively expensive, which may limit its use in some research areas.
Orientations Futures
ENQ has significant potential for future research. Some of the future directions for ENQ research include:
1. Investigating the molecular mechanisms of ENQ's biological activities.
2. Developing new synthetic methods for ENQ and its derivatives.
3. Exploring the potential of ENQ as a therapeutic agent for various diseases.
4. Developing new applications for ENQ in material science.
5. Investigating the toxicity and safety profile of ENQ in vivo.
Conclusion:
In conclusion, 2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone (ENQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENQ has been shown to exhibit diverse biological activities, including anticancer, antiviral, and antibacterial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. ENQ has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its toxicity and cost. Future research on ENQ has significant potential for developing new treatments and technologies.
Méthodes De Synthèse
ENQ can be synthesized through a multi-step reaction, starting from 2-aminobenzophenone and ethyl cinnamate as starting materials. The first step involves the condensation of 2-aminobenzophenone with ethyl cinnamate in the presence of a base to form 2-[2-(4-ethylphenyl)vinyl]-3-phenylquinazolin-4(3H)-one. The nitration of the resulting product using nitric acid and acetic anhydride yields 2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone (ENQ).
Propriétés
IUPAC Name |
2-[(E)-2-(4-ethylphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-2-17-7-9-18(10-8-17)11-16-23-25-22-6-4-3-5-21(22)24(28)26(23)19-12-14-20(15-13-19)27(29)30/h3-16H,2H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYWDOITHXWWBL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380484.png)
![N-(2-ethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5380490.png)
![4-methyl-2-[2-oxo-2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)ethyl]-1(2H)-phthalazinone](/img/structure/B5380497.png)

![(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5380522.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)

![2-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5380555.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![N-cyclopropyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5380577.png)
